5-(1-Tosylpiperidin-2-yl)pyridin-2-amine
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Overview
Description
5-(1-Tosylpiperidin-2-yl)pyridin-2-amine is a chemical compound with the molecular formula C17H21N3O2S and a molecular weight of 331.43 g/mol . This compound is characterized by the presence of a tosyl group attached to a piperidine ring, which is further connected to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Tosylpiperidin-2-yl)pyridin-2-amine typically involves the tosylation of piperidine followed by its reaction with pyridin-2-amine. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the tosylation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(1-Tosylpiperidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
5-(1-Tosylpiperidin-2-yl)pyridin-2-amine is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and receptor binding.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 5-(1-Tosylpiperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tosyl group enhances the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(Piperidin-1-yl)pyridin-2-amine: Lacks the tosyl group, resulting in different chemical properties and reactivity.
5-(Piperazin-1-yl)pyridin-2-amine: Contains a piperazine ring instead of a piperidine ring, leading to different biological activities.
Uniqueness
5-(1-Tosylpiperidin-2-yl)pyridin-2-amine is unique due to the presence of the tosyl group, which imparts specific chemical and biological properties. This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C17H21N3O2S |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
5-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C17H21N3O2S/c1-13-5-8-15(9-6-13)23(21,22)20-11-3-2-4-16(20)14-7-10-17(18)19-12-14/h5-10,12,16H,2-4,11H2,1H3,(H2,18,19) |
InChI Key |
BSMPSQGRQUJFQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CN=C(C=C3)N |
Origin of Product |
United States |
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